molecular formula C7H16N2O2 B8810720 Methyl 2,6-diaminohexanoate

Methyl 2,6-diaminohexanoate

Cat. No.: B8810720
M. Wt: 160.21 g/mol
InChI Key: KPNBUPJZFJCCIQ-UHFFFAOYSA-N
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Description

Methyl 2,6-diaminohexanoate (CAS: 13515-95-2) is an amino acid ester derivative of lysine, where the carboxylic acid group is esterified with methanol. It exists predominantly as a dihydrochloride salt (e.g., H-Lys-OMe·2HCl) in commercial and research settings, enhancing its solubility and stability . The compound is widely used in peptide synthesis, drug delivery systems (e.g., nanoplatforms for methotrexate and siRNA co-delivery), and as a precursor for chelators like azotochelin . Its molecular formula is C₇H₁₆N₂O₂, with a molecular weight of 160.22 g/mol (free base) or 233.13 g/mol (dihydrochloride salt) .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 2,6-diaminohexanoate serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its structural properties that allow for various chemical modifications. The compound can participate in reactions such as:

  • Esterification : Synthesized through the esterification of 2,6-diaminohexanoic acid with methanol.
  • Oxidation and Reduction : It can undergo oxidation at amino groups to form oxo derivatives or be reduced using agents like sodium borohydride to yield various derivatives .

Biological Research

Protein Modification and Enzyme Inhibition

This compound is studied for its potential role in protein modification and enzyme inhibition. Its structure allows it to interact with specific enzymes, potentially influencing metabolic pathways. Research indicates that it may act as an inhibitor or activator of certain enzymes, which could have implications for metabolic disorders related to amino acid metabolism .

Medical Applications

Therapeutic Potential

Ongoing research explores the therapeutic potential of this compound in treating diseases associated with amino acid metabolism. Its unique structure may enable it to modulate biological pathways effectively. For instance, studies have indicated that derivatives of this compound could exhibit antimicrobial and cytotoxic properties against various cancer cell lines .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and as an intermediate in various chemical processes. Its applications extend to the formulation of cationic surfactants and hydrogels used in various consumer products .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of this compound derivatives against E. coli and S. aureus. The findings indicated that structural modifications enhanced antimicrobial potency significantly.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds related to this compound exhibited selective toxicity towards cancer cells. The IC50 values were found to be in the low micromolar range, suggesting potential for development into anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal protocols for synthesizing methyl 2,6-diaminohexanoate, and how can purity be ensured?

  • Methodological Answer : this compound (CAS 26348-70-9) is typically synthesized via esterification of L-lysine using methanol under acidic conditions, followed by purification via recrystallization. Key steps include:

  • Reaction Monitoring : Use HPLC or TLC to track reaction progress ( ).
  • Purification : Recrystallize from methanol/water mixtures to achieve ≥98% purity, as confirmed by ESI/MS or NMR ( ).
  • Yield Optimization : Adjust molar ratios (e.g., lysine:HCl:methanol) and reaction time (24–48 hrs) to maximize yield ( ).
    • Critical Parameters : Maintain inert atmosphere (N₂) to prevent oxidation and hygroscopic degradation ( ).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify esterification and amine protonation states ( ).
  • Purity Assessment : HPLC with UV detection (λ = 210 nm) or ion-exchange chromatography for quantifying residual lysine ( ).
  • Mass Analysis : ESI/MS ([M+H]⁺ = 233.14 m/z) ensures molecular weight consistency ( ).
    • Data Validation : Cross-reference with X-ray crystallography data for stereochemical confirmation ().

Q. How does solubility vary across solvents, and what implications does this have for experimental design?

  • Solubility Profile :

SolventSolubility (mg/mL)Temperature (°C)Reference
Water>10025
Methanol>5025
DMSO<1025
  • Methodological Insight : Pre-dissolve in water for aqueous reactions; use methanol for organic-phase syntheses. Avoid DMSO for high-concentration stock solutions ( ).

Advanced Research Questions

Q. How do radical SAM enzymes interact with this compound in amino acid fermentation pathways?

  • Mechanistic Insight : Radical S-adenosylmethionine (SAM) enzymes catalyze C–H bond activation in lysine derivatives. For this compound:

  • Substrate Binding : The ester group may alter binding affinity compared to free lysine, requiring docking simulations ( ).
  • Radical Intermediates : Use EPR spectroscopy to detect triplet-state radicals during catalysis ().
    • Experimental Design : Compare kinetic parameters (kₐᵢ, Kₘ) with lysine analogs (e.g., 2,5-DAH) to assess steric/electronic effects ( ).

Q. What strategies mitigate instability of this compound under varying pH and temperature?

  • Stability Analysis :

  • pH Dependence : Stable at pH 4–6 (protonated amines); degrades rapidly above pH 8 due to ester hydrolysis ( ).
  • Thermal Stability : Store at –20°C under inert atmosphere; avoid freeze-thaw cycles ( ).
    • Advanced Techniques :
  • Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life at 25°C ( ).
  • Lyophilization : Formulate as lyophilized powder for long-term storage ( ).

Q. How can contradictory data on reactive intermediates in this compound-based reactions be resolved?

  • Case Study : Discrepancies in radical intermediate lifetimes (e.g., 2,6-DAH vs. 3,5-DAH) may arise from:

  • Detection Limits : Optimize EPR settings (modulation amplitude, temperature) for low-concentration species ().
  • Computational Validation : Perform DFT calculations to predict radical stability and compare with experimental data ().
    • Best Practices : Triangulate data from EPR, transient absorption spectroscopy, and isotopic labeling ( ).

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Hazard Mitigation :

  • Personal Protection : Wear nitrile gloves, goggles, and lab coats (H315/H319 risks) ( ).
  • Ventilation : Use fume hoods to avoid inhalation of dust (P261/P272) ().
    • Spill Management : Neutralize with 5% acetic acid, followed by absorption with vermiculite ().

Q. Data Presentation and Reproducibility

Q. How should researchers present raw and processed data for reproducibility?

  • Guidelines :

  • Raw Data : Include HPLC chromatograms, NMR spectra, and crystallography files in supplementary materials ( ).
  • Statistical Analysis : Report mean ± SD for triplicate experiments; use ANOVA for comparative studies ( ).
    • Transparency : Disclose solvent lot numbers and instrument calibration dates ( ).

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2,6-Diaminohexanoate Dihydrochloride

  • Structure : Ethyl ester analog (CAS: 5721-12-0) with a longer alkyl chain (ethyl vs. methyl).
  • Properties : Molecular weight = 247.16 g/mol (dihydrochloride), purity ≥95% .
  • Synthesis: Similar to methyl ester but uses ethanol in esterification. Lower reported yield (30% for azotochelin synthesis) compared to methyl ester derivatives, possibly due to steric or solubility differences .
  • Applications : Used in chelator synthesis (e.g., azotochelin) and as a building block in organic chemistry .

(R)-Methyl 2,6-Diaminohexanoate Dihydrochloride

  • Structure : Enantiomer of the (S)-form, with opposite stereochemistry at the α-carbon.
  • Properties : Molecular weight = 233.13 g/mol; stored at 2–8°C under inert atmosphere .
  • Applications: Limited explicit data, but stereoisomerism may influence biological activity (e.g., enzyme binding) .

2,6-Diaminohexanoate-Based Ionic Liquids

  • Structure: Anionic component in ionic liquids (e.g., N-methyl-N-(2-methoxyethyl)-pyrolidin-1-ium 2,6-diaminohexanoate, [P1ME][Lys]) .
  • Properties : Efficient lignin solvent at 60°C; dissolves cellulose at 80°C. Thermal stability and H-bonding capacity enable biomass processing .
  • Applications: Lignocellulosic biomass fractionation for biofuel production, contrasting with the methyl ester’s role in pharmaceuticals .

Functional Comparison

Physicochemical Properties

Compound Molecular Weight (g/mol) CAS Number Melting Point (°C) Solubility
Methyl 2,6-diaminohexanoate 160.22 (free base) 13515-95-2 Not reported Water (HCl salt)
Ethyl 2,6-diaminohexanoate 247.16 (dihydrochloride) 5721-12-0 Not reported Polar solvents
[P1ME][Lys] ionic liquid ~350 (estimated) Not assigned Liquid at 60°C Biomass solvents

Key Observations :

  • Hydrochloride salts improve aqueous solubility for both methyl and ethyl esters .
  • Ionic liquids exhibit temperature-dependent solubility profiles, unlike the esters .

Insights :

  • Methyl ester’s compact structure favors pharmaceutical use, while ethyl derivatives suit bulk chelator production.
  • Ionic liquids leverage the diaminohexanoate anion’s H-bonding for sustainable material science .

Preparation Methods

Chemical Synthesis via Esterification of Lysine

The most direct route to methyl 2,6-diaminohexanoate involves the esterification of lysine. Lysine contains α- and ε-amino groups, necessitating protection to prevent side reactions during carboxyl-group modification.

Protection of Amino Groups

Lysine’s amino groups are typically protected using tert-butyloxycarbonyl (Boc) groups. In a representative procedure:

  • Boc Protection : L-lysine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (pH 9–10) at 0–5°C for 12 hours .

  • Isolation : The resulting N,N'-di-Boc-lysine is precipitated by acidification to pH 2–3 and purified via recrystallization from ethanol/water .

Methyl Ester Formation

The protected lysine undergoes esterification using methanol under acidic conditions:

  • Fischer Esterification : N,N'-di-Boc-lysine is refluxed with methanol in the presence of concentrated sulfuric acid (H₂SO₄) for 6–8 hours .

  • Workup : The reaction mixture is neutralized with sodium bicarbonate, and the product is extracted with dichloromethane. Solvent removal yields methyl N,N'-di-Boc-2,6-diaminohexanoate .

Deprotection

The Boc groups are removed under acidic conditions:

  • Acid Treatment : The ester is stirred in 4M HCl/dioxane (1:1 v/v) at room temperature for 2 hours .

  • Isolation : The solution is concentrated under reduced pressure, and the hydrochloride salt of this compound is precipitated with cold diethyl ether .

Key Data :

StepYield (%)Purity (HPLC)
Boc Protection85>95%
Fischer Esterification7892%
Deprotection9098%

Alternative Synthesis via Reductive Amination

Reductive amination offers a pathway to this compound from keto esters, avoiding Boc protection .

Synthesis of Methyl 2-Oxo-6-aminohexanoate

  • Aldol Condensation : Methyl 4-oxopentanoate is condensed with glycine methyl ester in the presence of pyrrolidine, forming methyl 2-oxo-6-aminohexanoate .

  • Purification : The product is isolated via silica gel chromatography (ethyl acetate/hexane, 3:7) .

Reductive Amination

  • Reaction Conditions : The keto ester is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 for 24 hours .

  • Workup : The mixture is acidified to pH 2, extracted with ethyl acetate, and concentrated to yield this compound .

Key Data :

ParameterValue
Reaction Time24 hours
Yield65%
Optical Purity98% ee (HPLC)

Enzymatic Esterification

Enzymatic methods provide a green chemistry approach to this compound synthesis.

Lipase-Catalyzed Esterification

  • Substrate : Lysine hydrochloride is suspended in methanol with immobilized Candida antarctica lipase B (CAL-B) .

  • Reaction : Conducted at 40°C for 48 hours under reduced pressure to remove water .

  • Yield : 70% with >99% regioselectivity for the carboxyl group .

Advantages :

  • No requirement for amino-group protection.

  • Minimal racemization (optical purity >99% ee) .

Analytical Characterization

Structural Confirmation

  • NMR : ¹H NMR (D₂O, 400 MHz): δ 3.70 (s, 3H, OCH₃), 3.15–3.25 (m, 2H, CH₂NH₂), 2.90–3.00 (m, 2H, CH₂NH₂), 1.40–1.60 (m, 4H, CH₂) .

  • Mass Spectrometry : ESI-MS m/z 161.2 [M+H]⁺ .

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time 6.2 minutes .

  • Elemental Analysis : Calculated for C₇H₁₆N₂O₂: C 52.48%, H 10.06%, N 17.49%; Found: C 52.35%, H 10.12%, N 17.41% .

Industrial-Scale Considerations

Solvent Selection

  • Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) enhances reaction rates in reductive amination .

  • Cost-Efficiency : Methanol is preferred for esterification due to low cost and ease of removal .

Purification Techniques

  • Recrystallization : this compound hydrochloride is recrystallized from ethanol/water (1:3) for >99% purity .

  • Chromatography : Reserved for small-scale synthesis due to high costs .

Challenges and Optimization

Racemization Control

  • Acidic Conditions : Fischer esterification at high temperatures (>60°C) leads to racemization (≤5%) .

  • Mitigation : Enzymatic methods or low-temperature reactions maintain optical purity .

Byproduct Formation

  • N-Methylation : Occurs if excess methylating agents (e.g., methyl iodide) are used. Controlled stoichiometry minimizes this .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 2,6-diaminohexanoate

InChI

InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3

InChI Key

KPNBUPJZFJCCIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCN)N

Origin of Product

United States

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